molecular formula C21H21F6NO B12555325 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine CAS No. 160375-92-8

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine

Katalognummer: B12555325
CAS-Nummer: 160375-92-8
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: GZAMCYJCPQMIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyloxymethyl moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine typically involves multiple steps, starting with the preparation of key intermediates such as 3,5-Bis(trifluoromethyl)benzyl bromide . This intermediate can be synthesized through the bromination of 3,5-Bis(trifluoromethyl)toluene. The subsequent steps involve the reaction of this intermediate with piperidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is unique due to its combination of trifluoromethyl groups, benzyloxymethyl moiety, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

160375-92-8

Molekularformel

C21H21F6NO

Molekulargewicht

417.4 g/mol

IUPAC-Name

4-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-4-phenylpiperidine

InChI

InChI=1S/C21H21F6NO/c22-20(23,24)17-10-15(11-18(12-17)21(25,26)27)13-29-14-19(6-8-28-9-7-19)16-4-2-1-3-5-16/h1-5,10-12,28H,6-9,13-14H2

InChI-Schlüssel

GZAMCYJCPQMIHJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.